molecular formula C23H28ClN3O3S2 B2957018 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1215644-06-6

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No. B2957018
CAS RN: 1215644-06-6
M. Wt: 494.07
InChI Key: JFBVZLSWYWOYST-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Novel Heterocyclic Compounds Synthesis

Research involves the synthesis of novel heterocyclic compounds derived from benzothiazole scaffolds, which are crucial in developing new therapeutic agents. These compounds are synthesized through various chemical reactions, resulting in structures with potential analgesic and anti-inflammatory activities. For example, Abu-Hashem et al. (2020) synthesized compounds exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of benzothiazole derivatives Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Crystal Structure Analysis

The crystal structures of compounds related to thiazolyl acetamides provide insights into their potential interactions and stability. Galushchinskiy, Slepukhin, & Obydennov (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of how such structures might interact at the molecular level Galushchinskiy, Slepukhin, & Obydennov, 2017.

Biological Activities

Cytotoxic Activity Against Cancer Cell Lines

Novel compounds bearing the thiazole scaffold, similar to the target molecule, have been tested for their cytotoxicity against various human cancer cell lines. For instance, Ding et al. (2012) discovered compounds with significant inhibitory activity against MDA-MB-231 breast cancer cells, indicating the potential for thiazole derivatives in cancer therapy Ding et al., 2012.

Src Kinase Inhibition and Anticancer Activities

Thiazolyl acetamide derivatives have been evaluated for their Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) reported on compounds with significant inhibitory effects on cell proliferation in various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents Fallah-Tafti et al., 2011.

Antibacterial and Antimicrobial Activities

Compounds containing benzothiazole and related scaffolds have been explored for their antibacterial and antimicrobial properties. Research indicates that these compounds exhibit a broad spectrum of activity against various bacteria and microbes, offering a potential pathway for developing new antibacterial agents. Bhoi et al. (2015) synthesized derivatives showing potent antibacterial activity against Gram-positive and Gram-negative bacteria Bhoi, Borad, Parmar, & Patel, 2015.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-15-18(28-2)5-8-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBVZLSWYWOYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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